molecular formula C13H15N3O3 B2685141 6-amino-1-(4-methoxyphenethyl)pyrimidine-2,4(1H,3H)-dione CAS No. 158893-37-9

6-amino-1-(4-methoxyphenethyl)pyrimidine-2,4(1H,3H)-dione

Cat. No. B2685141
CAS RN: 158893-37-9
M. Wt: 261.281
InChI Key: WKJZMKWGQFKLLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-amino-1-(4-methoxyphenethyl)pyrimidine-2,4(1H,3H)-dione is a small molecule that has been studied for its potential applications in various scientific fields. It is a compound with a unique chemical structure, containing both a pyrimidine ring and an aromatic ring, which give it a wide range of potential applications.

Scientific Research Applications

Optical and Nonlinear Optical Applications

Experimental and Computational Study

Novel pyrimidine-based bis-uracil derivatives, including variations of the core structure similar to "6-amino-1-(4-methoxyphenethyl)pyrimidine-2,4(1H,3H)-dione," have shown considerable promise in optical, nonlinear optical (NLO), and drug discovery applications. These compounds were synthesized and evaluated for antimicrobial, photoluminescence, and molecular docking properties. Computational methods highlighted their kinetic and thermal stabilities, charge transfer characters, and significant NLO properties, making them efficient candidates for NLO device fabrications (Mohan et al., 2020).

Antimicrobial Applications

Substituted Pyrimidines Synthesis

The transformation of enaminouracil, closely related to the target compound, has led to the creation of pyrimido[4,5-d]pyrimidin-2,4-dione ring systems with potential for varied substitutions. These derivatives exhibit promising antimicrobial activities, suggesting a route to new antibacterial and antitumor agents (Hamama et al., 2012).

Synthesis and Catalysis

One-Pot Three-Component Synthesis

A study involving the preparation of a complex using a compound similar to "6-amino-1-(4-methoxyphenethyl)pyrimidine-2,4(1H,3H)-dione" demonstrated its application as an effectual catalyst in the synthesis of certain compounds, showcasing the versatility and efficiency of such pyrimidine derivatives in catalytic processes (Goudarziafshar et al., 2021).

properties

IUPAC Name

6-amino-1-[2-(4-methoxyphenyl)ethyl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c1-19-10-4-2-9(3-5-10)6-7-16-11(14)8-12(17)15-13(16)18/h2-5,8H,6-7,14H2,1H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKJZMKWGQFKLLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCN2C(=CC(=O)NC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-amino-1-(4-methoxyphenethyl)pyrimidine-2,4(1H,3H)-dione

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